![molecular formula C22H18FN3O3S2 B2828054 2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886943-38-0](/img/structure/B2828054.png)
2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
The compound “2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide” is a complex organic molecule. It contains several functional groups including an ethylsulfonyl group, a fluorobenzo[d]thiazol-2-yl group, and a pyridin-2-ylmethyl group. These groups are likely to confer specific chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole and pyridine rings suggests that the compound may have a planar structure. The fluorine atom attached to the benzothiazole ring could introduce some polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the ethylsulfonyl group might be susceptible to nucleophilic attack, while the pyridine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar fluorine atom and the potential for hydrogen bonding might affect its solubility .Scientific Research Applications
- Pinacol Boronic Esters : This compound can serve as a valuable building block in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation is less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. Researchers have paired this protocol with a Matteson–CH₂–homologation to achieve this valuable reaction.
Organic Synthesis and Catalysis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethylsulfonyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S2/c1-2-31(28,29)19-12-4-3-9-16(19)21(27)26(14-15-8-5-6-13-24-15)22-25-20-17(23)10-7-11-18(20)30-22/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOWURGTKRJBCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
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